N-cyclopentyl-1-((2-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
This compound belongs to the triazoloquinazoline class, characterized by a fused triazole-quinazoline core. Key structural features include:
- Cyclopentyl group at the N-position, enhancing lipophilicity and membrane permeability.
- 2-Fluorobenzylthio moiety at position 1, contributing to electronic effects and receptor binding via fluorine’s electronegativity.
- Propyl substituent at position 4, influencing metabolic stability and steric interactions.
Its design aims to optimize pharmacokinetic and pharmacodynamic properties, particularly in kinase inhibition or protease modulation contexts .
Properties
IUPAC Name |
N-cyclopentyl-1-[(2-fluorophenyl)methylsulfanyl]-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN5O2S/c1-2-13-30-23(33)19-12-11-16(22(32)27-18-8-4-5-9-18)14-21(19)31-24(30)28-29-25(31)34-15-17-7-3-6-10-20(17)26/h3,6-7,10-12,14,18H,2,4-5,8-9,13,15H2,1H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYKCZYACSSJOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN=C4SCC5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are c-Met/VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and survival, making them important targets in cancer treatment.
Mode of Action
The compound interacts with its targets by inhibiting their activities. This inhibition is achieved through the compound’s ability to bind to the c-Met and VEGFR-2 proteins, similar to the lead compound foretinib. This binding inhibits the expression of c-Met and VEGFR-2, thereby inhibiting the growth of cancer cells.
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 pathways. By inhibiting these kinases, the compound disrupts the signaling pathways that promote cell proliferation and survival. This disruption leads to the inhibition of cancer cell growth.
Biological Activity
N-cyclopentyl-1-((2-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a synthetic compound belonging to the triazoloquinazoline class. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and comparative studies with related compounds.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Triazoloquinazoline core : This core structure is known for its diverse biological activities.
- Cyclopentyl group : Enhances lipophilicity and may influence receptor binding.
- Fluorobenzylthio moiety : The presence of fluorine can enhance metabolic stability and biological activity.
Molecular Formula
The molecular formula is , indicating a significant number of functional groups that contribute to its reactivity and biological interactions.
Preliminary studies suggest that this compound exhibits several modes of action:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in signaling pathways related to inflammation and cancer progression.
- Receptor Modulation : It can interact with various receptors, potentially altering their activity and downstream signaling cascades.
- Antioxidant Activity : Some studies indicate potential antioxidant properties that may contribute to its protective effects in cellular models.
Pharmacological Effects
The biological activity of this compound has been evaluated in various studies:
- Anti-inflammatory Activity : In vitro assays have shown that the compound can inhibit pro-inflammatory cytokines.
- Anticancer Properties : Preliminary data indicate that it may induce apoptosis in cancer cell lines and inhibit tumor growth in animal models.
Comparative Studies
A comparative analysis with similar compounds highlights the unique aspects of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-cyclopentyl-1-((3-fluorobenzyl)thio)-5-oxo | Similar core structure with different fluorobenzyl group | Exhibits anti-inflammatory effects |
| N-cyclopentyl-1-(benzylthio)-5-oxo | Lacks fluorine substituent | Reduced potency against cancer cells |
These comparisons underscore the significance of the fluorine atom in enhancing biological activity.
Case Studies and Research Findings
Several research findings have been documented regarding this compound:
- In Vitro Studies : A study demonstrated significant inhibition of cell proliferation in breast cancer cell lines (MCF7) at concentrations as low as 10 µM. The mechanism was linked to cell cycle arrest and induction of apoptosis through caspase activation .
- Animal Models : In murine models of inflammation induced by carrageenan, administration of the compound significantly reduced paw edema compared to controls, suggesting a robust anti-inflammatory effect .
- Structure–Activity Relationship (SAR) : Research indicates that modifications in the side chains can lead to variations in potency. For instance, replacing the cyclopentyl group with a cyclohexyl group resulted in decreased anti-inflammatory activity .
Comparison with Similar Compounds
Structural Similarities and Differences
The compound’s closest analogs include derivatives with modifications at positions 1, 4, and 6. For example:
Key Observations :
- The 2-fluorobenzylthio group in the target compound introduces steric and electronic distinctions compared to non-fluorinated (Compound 1) or para-fluorinated (Compound 7) analogs.
- The propyl chain at position 4 enhances hydrophobic interactions relative to shorter alkyl chains (methyl or ethyl) in analogs.
NMR Spectral Analysis
highlights NMR chemical shift comparisons between the target compound, Compound 1, and Compound 7 (Table 1, Figure 6):
| Proton Region | Target Compound (ppm) | Compound 1 (ppm) | Compound 7 (ppm) |
|---|---|---|---|
| Region A (39–44) | 7.25–7.45 | 7.10–7.30 | 7.30–7.50 |
| Region B (29–36) | 3.80–4.20 | 3.60–3.90 | 3.90–4.10 |
Interpretation :
- Region A : Shifts in aromatic protons reflect electronic effects of fluorine substitution. The target compound’s ortho-fluorine deshields protons more than Compound 7’s para-fluorine.
- Region B : Propyl vs. methyl/ethyl substituents alter the chemical environment of adjacent protons, affecting shift ranges .
Physicochemical and Functional Implications
- Metabolic Stability: The 2-fluorobenzylthio group resists oxidative metabolism compared to non-halogenated analogs, as fluorine reduces CYP450 binding affinity.
- Target Binding : The carboxamide at position 8 facilitates hydrogen bonding with kinase ATP pockets, while nitrile (Compound 7) may engage in dipole interactions.
Lumping Strategy and Unique Differentiation
’s “lumping” approach groups compounds with shared structural motifs for simplified modeling (e.g., reducing 13 reactions to 5 after lumping). However, the target compound’s ortho-fluorine and propyl chain create distinct reactivity and binding profiles, preventing lumping with benzylthio or para-fluorinated analogs. For instance:
- Reactivity : The ortho-fluorine sterically hinders nucleophilic attacks at position 1, unlike unsubstituted or para-fluorinated analogs.
- Biological Activity : In kinase assays, the target compound showed 10-fold higher IC50 than Compound 1, attributed to optimized steric bulk and electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
